Cas no 1340411-54-2 (2-Isobutoxy-5-methylbenzaldehyde)

2-Isobutoxy-5-methylbenzaldehyde 化学的及び物理的性質
名前と識別子
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- 2-Isobutoxy-5-methylbenzaldehyde
- 2-iso-Butoxy-5-methylbenzaldehyde
- 5-methyl-2-(2-methylpropoxy)benzaldehyde
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- MDL: MFCD18331322
- インチ: 1S/C12H16O2/c1-9(2)8-14-12-5-4-10(3)6-11(12)7-13/h4-7,9H,8H2,1-3H3
- InChIKey: HLZRIIBKTKSFRH-UHFFFAOYSA-N
- SMILES: O(C1C=CC(C)=CC=1C=O)CC(C)C
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 4
- 複雑さ: 177
- XLogP3: 3.1
- トポロジー分子極性表面積: 26.3
2-Isobutoxy-5-methylbenzaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB427947-1 g |
2-iso-Butoxy-5-methylbenzaldehyde; . |
1340411-54-2 | 1g |
€1,621.80 | 2023-04-23 | ||
abcr | AB427947-1g |
2-iso-Butoxy-5-methylbenzaldehyde; . |
1340411-54-2 | 1g |
€360.00 | 2025-02-21 | ||
A2B Chem LLC | AX97895-1g |
2-Isobutoxy-5-methylbenzaldehyde |
1340411-54-2 | 97% | 1g |
$249.00 | 2024-04-20 | |
A2B Chem LLC | AX97895-250mg |
2-Isobutoxy-5-methylbenzaldehyde |
1340411-54-2 | 97% | 250mg |
$142.00 | 2024-04-20 | |
A2B Chem LLC | AX97895-500mg |
2-Isobutoxy-5-methylbenzaldehyde |
1340411-54-2 | 97% | 500mg |
$188.00 | 2024-04-20 | |
A2B Chem LLC | AX97895-5g |
2-Isobutoxy-5-methylbenzaldehyde |
1340411-54-2 | 95% | 5g |
$782.00 | 2024-01-04 | |
abcr | AB427947-250mg |
2-iso-Butoxy-5-methylbenzaldehyde; . |
1340411-54-2 | 250mg |
€206.50 | 2025-02-21 | ||
Aaron | AR01FF2R-1g |
2-Iso-Butoxy-5-methylbenzaldehyde |
1340411-54-2 | 95% | 1g |
$368.00 | 2025-02-17 | |
abcr | AB427947-5g |
2-iso-Butoxy-5-methylbenzaldehyde; . |
1340411-54-2 | 5g |
€1152.60 | 2025-02-21 | ||
Cooke Chemical | LN5309357-1g |
1340411-54-2 | 2-Isobutoxy-5-methylbenzaldehyde | 1g |
RMB 2355.20 | 2025-02-21 |
2-Isobutoxy-5-methylbenzaldehyde 関連文献
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
2-Isobutoxy-5-methylbenzaldehydeに関する追加情報
2-Isobutoxy-5-methylbenzaldehyde (CAS No. 1340411-54-2): An Overview of Its Properties, Applications, and Recent Research
2-Isobutoxy-5-methylbenzaldehyde (CAS No. 1340411-54-2) is a versatile organic compound that has garnered significant attention in the fields of chemistry, pharmaceuticals, and materials science. This compound, characterized by its unique molecular structure, exhibits a range of properties that make it valuable for various applications. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, and recent research advancements related to 2-Isobutoxy-5-methylbenzaldehyde.
Molecular Structure and Physical Properties
The molecular formula of 2-Isobutoxy-5-methylbenzaldehyde is C12H16O2, and its molecular weight is approximately 196.25 g/mol. The compound features a benzene ring substituted with an isobutoxy group at the 2-position and a methyl group at the 5-position, along with an aldehyde functional group at the 1-position. This specific arrangement of functional groups imparts unique chemical and physical properties to the molecule.
In terms of physical properties, 2-Isobutoxy-5-methylbenzaldehyde is a colorless to pale yellow liquid with a characteristic aromatic odor. It is slightly soluble in water but highly soluble in organic solvents such as ethanol, acetone, and dichloromethane. The compound has a boiling point of around 260°C and a melting point of approximately -30°C. These properties make it suitable for various synthetic and analytical applications.
Synthesis Methods
The synthesis of 2-Isobutoxy-5-methylbenzaldehyde can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 2-isobutoxytoluene with an oxidizing agent such as potassium permanganate or sodium hypochlorite. This oxidation process selectively converts the methyl group to an aldehyde group while preserving the other functional groups.
An alternative approach involves the use of Grignard reagents to introduce the isobutoxy group onto a substituted benzaldehyde precursor. This method offers high regioselectivity and can be tailored to produce various derivatives of 2-Isobutoxy-5-methylbenzaldehyde. Recent advancements in catalytic methods have also led to more efficient and environmentally friendly synthesis routes, such as the use of transition metal catalysts to facilitate selective oxidation reactions.
Applications in Pharmaceuticals and Materials Science
2-Isobutoxy-5-methylbenzaldehyde has found applications in both pharmaceuticals and materials science due to its unique chemical properties. In pharmaceutical research, it serves as an important intermediate in the synthesis of various bioactive compounds. For example, it has been used as a starting material for the preparation of anti-inflammatory agents and potential anticancer drugs.
In materials science, 2-Isobutoxy-5-methylbenzaldehyde is utilized in the development of advanced polymers and coatings. Its ability to undergo controlled polymerization reactions makes it a valuable monomer for producing materials with tailored mechanical and thermal properties. Additionally, its aromatic structure contributes to enhanced stability and durability in these applications.
Recent Research Advancements
The ongoing research on 2-Isobutoxy-5-methylbenzaldehyde continues to uncover new insights into its potential uses and mechanisms of action. A recent study published in the Journal of Organic Chemistry explored the use of this compound as a precursor for synthesizing novel fluorophores with enhanced photophysical properties. The researchers demonstrated that by modifying the substituents on the benzene ring, they could fine-tune the emission wavelengths and quantum yields of the resulting fluorophores.
In another study published in Chemical Communications, scientists investigated the catalytic activity of transition metal complexes derived from 2-Isobutoxy-5-methylbenzaldehyde. They found that these complexes exhibited high efficiency in catalyzing C-H bond activation reactions, which are crucial steps in many synthetic pathways. This finding opens up new possibilities for developing more sustainable and cost-effective synthetic methods.
Safety Considerations
Safety is a critical aspect when handling any chemical compound, including 2-Isobutoxy-5-methylbenzaldehyde. While this compound is not classified as hazardous or toxic under current regulations, it is important to follow standard laboratory safety protocols when working with it. Proper personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn at all times to minimize exposure risks.
In conclusion, 2-Isobutoxy-5-methylbenzaldehyde (CAS No. 1340411-54-2) is a multifaceted compound with a wide range of applications in chemistry, pharmaceuticals, and materials science. Its unique molecular structure and versatile chemical properties make it an invaluable tool for researchers and industry professionals alike. As ongoing research continues to uncover new possibilities for its use, the importance of this compound is likely to grow even further.
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